molecular formula C18H17N3O3S B2694574 N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397280-27-2

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2694574
CAS RN: 397280-27-2
M. Wt: 355.41
InChI Key: FBZQPYCOJBSGTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of aniline with a suitable aldehyde or ketone to form the benzamide core. The cyano group at the 2-position of the phenyl ring and the pyrrolidine substituent are introduced through subsequent reactions. Detailed synthetic routes and conditions can be found in relevant literature .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It can participate in nucleophilic substitutions, amidations, and other transformations. For instance, the cyano group can undergo hydrolysis or nucleophilic addition reactions. Researchers have explored its reactivity in various contexts .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its related compounds have been explored in the context of chemical synthesis and drug discovery. For example, compounds like MGCD0103, which share structural similarities, have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These inhibitors are selective for HDACs 1-3 and 11, and their effectiveness in vitro and in vivo underscores their potential in oncology (Zhou et al., 2008).

Pharmacology and Receptor Studies

Another related compound, PF-04455242, demonstrates the breadth of pharmacological research, particularly in studying receptor dynamics. This compound is a novel κ-opioid receptor (KOR) antagonist with high affinity for KORs across several species and shows selectivity for KORs over other opioid receptors. Its applications in studying antidepressant-like efficacy, stress response, and addiction disorders provide a framework for the potential utility of N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives in neurological research (Grimwood et al., 2011).

Analytical Chemistry Applications

The compound's relevance extends into analytical chemistry, where derivatives are used in the development of separation and analysis methods. For instance, nonaqueous capillary electrophoresis has been employed for the separation of related substances, showcasing the importance of these compounds in enhancing analytical techniques for quality control and pharmaceutical analysis (Ye et al., 2012).

Material Science

In the realm of material science, the synthesis of aromatic polyamides and polyimides based on related diamine compounds illustrates the compound's contribution to the development of new materials with high thermal stability and solubility in polar solvents. These materials have applications in various industries, including electronics and aerospace, due to their exceptional properties (Yang & Lin, 1994; 1995).

Cancer Research

In cancer research, derivatives of N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been synthesized and evaluated for their anticancer activity. These studies are crucial in the ongoing search for more effective and selective anticancer agents, highlighting the compound's potential as a cornerstone in the development of new therapeutic strategies (Ghorab & Al-Said, 2012).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210. DOI: 10.1039/C9SC02067E

properties

IUPAC Name

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)25(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZQPYCOJBSGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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